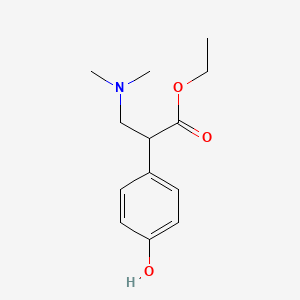

环己醇-乙氧基羰基-O-去甲基文拉法辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a labelled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine . It is also known as Ethyl 3-(Dimethylamino)-2-(4-hydroxyphenyl)propionate .

Synthesis Analysis

The synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, has been reported in the literature . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents.Molecular Structure Analysis

The molecular structure of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine was characterized using a series of solid-state techniques, viz., powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance, and the crystal structure was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, have been described in the literature . Venlafaxine works by increasing serotonin levels, norepinephrine, and dopamine in the brain by blocking transport proteins and stopping their reuptake at the presynaptic terminal .科学研究应用

药理特性

文拉法辛是一种苯乙胺衍生物,通过阻断血清素 (5-HT) 和去甲肾上腺素 (去甲肾上腺素) 的突触前再摄取来促进大脑中的神经传递。这种机制与其在治疗重度抑郁症中的疗效和耐受性是一致的。临床数据表明,文拉法辛至少与传统抗抑郁药一样有效,且可能起效迅速,且抗胆碱能效应和心脏毒性更少,由于其整体耐受性良好,使其成为治疗重度抑郁症的首选 (Holliday & Benfield, 1995)。

分析提取技术

对从生物基质中提取文拉法辛及其代谢物的当前方法的综述强调,液-液萃取是最有效的技术。这一见解对于分析研究和治疗药物监测至关重要,为开发成本效益高、效率高的提取方法奠定了基础,以确保从诊断材料中高回收率地回收文拉法辛及其主要代谢物 O-去甲基文拉法辛 (Dziurkowska & Wesołowski, 2013)。

药代动力学和药物相互作用

文拉法辛的药代动力学和药物相互作用潜力对于选择最佳的抑郁症药物治疗至关重要。它在细胞色素 P450 酶系统中的药物相互作用潜力低,通过轻松监测和给药促进成功治疗。这一特性,加上其半衰期短且能快速达到治疗效果,突出了文拉法辛适合每日一次给药,而没有显着的药物相互作用风险 (Ereshefsky & Dugan, 2000)。

超越抑郁症的临床应用

文拉法辛在治疗慢性疼痛(包括神经性疼痛)中的疗效已得到综述,表明其潜力超出了传统抗抑郁药的用途。尽管 TCA 一直是慢性疼痛治疗的主要药物,但文拉法辛作为一种较新的抗抑郁药,由于其对去甲肾上腺素能和 5-羟色胺能途径的特殊药理作用以及与 TCA 相比更有利的副作用特征,显示出前景 (Ansari, 2000)。

作用机制

Target of Action

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, also known as ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate, primarily targets the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, making them key targets for antidepressant medications .

Mode of Action

The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, leading to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and anxiety .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing the signaling pathways they are involved in .

Pharmacokinetics

Its parent compound, venlafaxine, is known to be well-absorbed and undergo extensive first-pass metabolism . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

属性

IUPAC Name |

ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBJSBSTMXHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)